molecular formula C18H19ClN2O5S2 B3000090 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide CAS No. 1207034-14-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B3000090
CAS No.: 1207034-14-7
M. Wt: 442.93
InChI Key: SGTXNGOUXIWKEC-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group and a phenylsulfonyl moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S2/c19-16-8-7-14(13-17(16)21-10-4-11-28(21,25)26)20-18(22)9-12-27(23,24)15-5-2-1-3-6-15/h1-3,5-8,13H,4,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTXNGOUXIWKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide is a synthetic compound belonging to the class of sulfonamides, characterized by its unique structural features that confer specific biological activities. This compound is primarily studied for its potential therapeutic applications, particularly as an antimicrobial agent.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide. Its molecular formula is C16H18ClN2O4S, and it has a molecular weight of approximately 374.84 g/mol. The structure includes a sulfonamide group linked to a phenyl ring, which is further substituted with a dioxidoisothiazolidin moiety.

PropertyValue
Molecular FormulaC16H18ClN2O4S
Molecular Weight374.84 g/mol
IUPAC NameN-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. The sulfonamide structure mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By competitively inhibiting this enzyme, the compound disrupts folic acid production, which is essential for bacterial growth and replication.

Biological Activity Studies

Research has demonstrated that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide exhibits significant antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

The results indicated that the compound showed promising activity against both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Safety and Toxicological Profile

While the biological activity of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide is noteworthy, safety assessments are crucial. According to safety data sheets, the compound may cause skin irritation and sensitization upon contact.

Table 3: Toxicological Data

EndpointResult
Acute Oral ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye damage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propanamide Backbones

(a) N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide (BF38537)
  • Structure : Differs by a 4-methoxyphenyl group instead of phenylsulfonyl.
  • Molecular weight (408.899 g/mol) and Cl/N/S/O content are comparable .
(b) 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide (Compound 57)
  • Structure : Features an indole core with trifluoromethoxy-sulfonamide, contrasting with the isothiazolidinyl and phenylsulfonyl groups of the target compound.
  • Properties : The trifluoromethoxy group enhances metabolic stability and lipophilicity. Demonstrated enzyme inhibition activity in biological assays .
  • Applications: Potential as a nonsteroidal anti-inflammatory drug (NSAID) analog due to indole and sulfonamide motifs .
(c) Triazole-Based Propanamides (e.g., 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide)
  • Structure : Triazole-thioether substituents replace the isothiazolidin-2-yl and phenylsulfonyl groups.
  • Properties: Exhibits strong nonlinear optical (NLO) properties due to extended π-conjugation and electron-withdrawing substituents (e.g., Br, CF₃) .
  • Applications : Explored as organic dyes or materials for photonic devices .

Functional Analogues with Sulfonamide/Sulfone Groups

(a) N-(3,4-dichlorophenyl)propanamide (Propanil)
  • Structure : Simpler propanamide with dichlorophenyl substitution.
  • Properties : Lower molecular weight (218.08 g/mol) and absence of sulfone/isothiazolidine groups.
  • Applications : Widely used as a herbicide, targeting plant acetolactate synthase .
(b) N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (Compound 30a)
  • Structure: Contains a tert-butyl-sulfamoyl group and phenolic hydroxyl.
  • Properties : Enhanced hydrogen-bonding capacity due to hydroxyl and sulfamoyl groups. Studied for carbonic anhydrase inhibition .

Research Findings and Implications

  • Material Science : Unlike triazole-based propanamides, its lack of extended π-systems likely limits NLO utility .
  • Agrochemical Potential: Structural parallels to propanil (herbicide) imply possible pesticidal applications, though chlorine positioning may alter specificity .

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